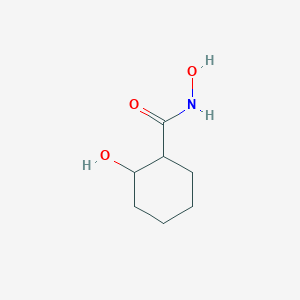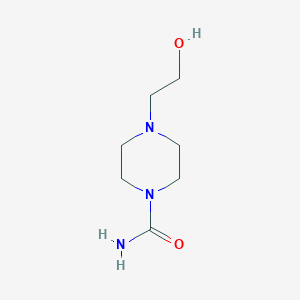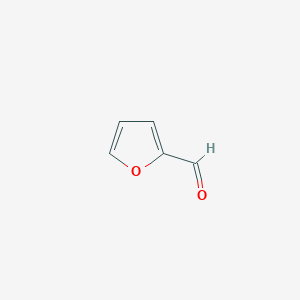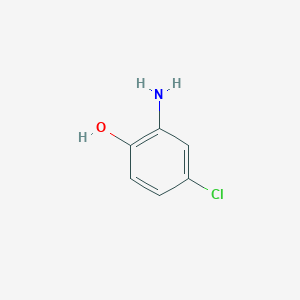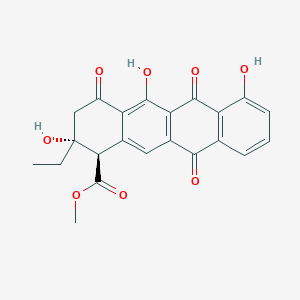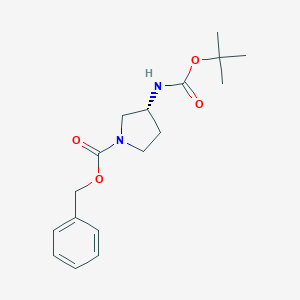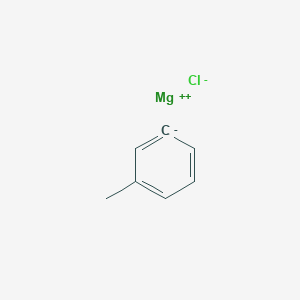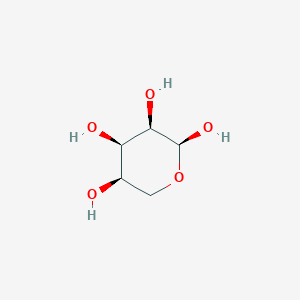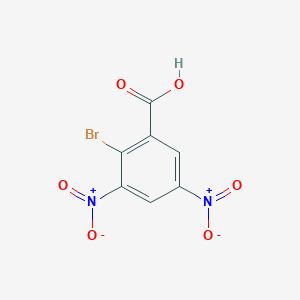![molecular formula C10H7N5O B047429 4-Iminopyrido[2,1-h]pteridin-6-ol CAS No. 115173-70-1](/img/structure/B47429.png)
4-Iminopyrido[2,1-h]pteridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
作用机制
The mechanism of action of 4-Iminopyrido[2,1-h]pteridin-6-ol is complex and involves the modulation of various biological pathways. One of the primary mechanisms of action is the inhibition of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit DNA synthesis, which further contributes to its anti-tumor properties.
生化和生理效应
The biochemical and physiological effects of 4-Iminopyrido[2,1-h]pteridin-6-ol are diverse and depend on the specific biological pathway being targeted. Some of the primary effects include the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anti-viral properties by inhibiting viral replication.
实验室实验的优点和局限性
One of the primary advantages of using 4-Iminopyrido[2,1-h]pteridin-6-ol in lab experiments is its ability to modulate various biological pathways. This makes it a versatile compound that can be used in a variety of experimental settings. Additionally, its synthesis has been optimized to achieve high yields and purity, making it suitable for further studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
未来方向
The potential future directions for 4-Iminopyrido[2,1-h]pteridin-6-ol are vast. One potential direction is the development of this compound as an anti-cancer drug. Its ability to inhibit protein kinases and DNA synthesis makes it a promising candidate for the treatment of various types of cancer. Additionally, its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of autoimmune disorders and infectious diseases. Furthermore, future studies can focus on optimizing the synthesis of this compound and evaluating its potential toxicity in preclinical studies.
Conclusion:
In conclusion, 4-Iminopyrido[2,1-h]pteridin-6-ol is a promising compound with potential therapeutic applications in various fields. Its ability to modulate various biological pathways makes it a versatile compound that can be used in a variety of experimental settings. However, its potential toxicity must be carefully evaluated in preclinical studies before further development. Future studies can focus on optimizing the synthesis of this compound and evaluating its potential therapeutic applications in various fields.
合成方法
The synthesis of 4-Iminopyrido[2,1-h]pteridin-6-ol involves a multi-step process that begins with the condensation of 2-aminopyridine and 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
科学研究应用
The potential applications of 4-Iminopyrido[2,1-h]pteridin-6-ol in scientific research are vast. This compound has been shown to modulate various biological pathways, including the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, it has been demonstrated to have anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders.
属性
CAS 编号 |
115173-70-1 |
|---|---|
产品名称 |
4-Iminopyrido[2,1-h]pteridin-6-ol |
分子式 |
C10H7N5O |
分子量 |
213.2 g/mol |
IUPAC 名称 |
4-iminopyrido[2,1-h]pteridin-6-ol |
InChI |
InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H |
InChI 键 |
KVXPOKIZQKTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
规范 SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
同义词 |
Luminarine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



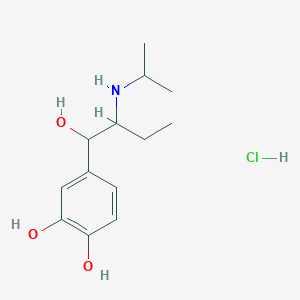
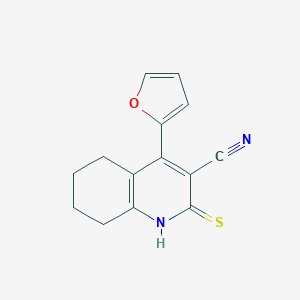
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
